1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine
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Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine is a useful research compound. Its molecular formula is C10H10BrF2NO and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine, also known as a difluoro-substituted phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₀H₉BrF₂O₂
- Molecular Weight : 279.08 g/mol
- CAS Number : 1334145-94-6
The presence of the bromine atom and difluoroethenyl group suggests potential interactions with biological targets, particularly in pharmacological applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing bromophenyl moieties often show enhanced antibacterial properties. Studies have demonstrated that brominated phenyl derivatives can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
- Anticancer Properties : Some derivatives of bromophenyl compounds have been investigated for their anticancer effects. For instance, the introduction of difluoromethylene groups can enhance lipophilicity and cellular uptake, leading to increased cytotoxicity against cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
- Interference with DNA Synthesis : Some studies suggest that brominated compounds can intercalate into DNA or form adducts, leading to replication errors and apoptosis in cancer cells .
- Modulation of Membrane Dynamics : The hydrophobic nature of the difluoroethenyl group may alter membrane fluidity, impacting the function of membrane-bound proteins and receptors .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study involving a series of bromophenyl derivatives demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death. The IC50 values indicated that modifications to the phenyl ring significantly affected potency .
Case Study: Antimicrobial Action
Another investigation focused on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. The study highlighted the role of the bromine atom in enhancing antimicrobial efficacy through increased lipophilicity and interaction with bacterial membranes .
Properties
Molecular Formula |
C10H10BrF2NO |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanamine |
InChI |
InChI=1S/C10H10BrF2NO/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6,9H,5,14H2 |
InChI Key |
MSQCJCAEALZOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(COC=C(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.